N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-phenyloxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-phenyloxane-4-carboxamide is a complex organic compound that features a triazine ring, a tetrahydropyran ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-phenyloxane-4-carboxamide typically involves multiple steps. One common method includes the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Catalysts and reagents are carefully selected to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a suitable base.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-phenyloxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Used as an antioxidant in lubricant oils.
Bis[4-(dimethylamino)phenyl]squaraine: Known for its high quantum yield and stability, used in electrogenerated chemiluminescence.
Uniqueness
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-phenyloxane-4-carboxamide is unique due to its combination of a triazine ring and a tetrahydropyran ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-25(2)18-22-16(23-19(24-18)26(3)4)14-21-17(27)20(10-12-28-13-11-20)15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMMMVSHSULCOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2(CCOCC2)C3=CC=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.